Dysprosium trihydroxide

Magnetocaloric materials Cryogenic refrigeration Hydrogen liquefaction

Dysprosium trihydroxide [Dy(OH)₃, CAS 1308-85-6] is a trivalent rare-earth hydroxide of the heavy lanthanide series, crystallising in a hexagonal P6₃/m structure and exhibiting paramagnetic behaviour governed by the 4f⁹ electronic configuration of Dy³⁺. As a member of the Ln(OH)₃ family (Ln = Gd–Er), it serves as a precursor to dysprosium oxide (Dy₂O₃) via a two-stage thermal decomposition pathway (Dy(OH)₃ → DyOOH → Dy₂O₃) and finds application in magnetocaloric refrigeration, T₂-weighted MRI contrast agents, and rare-earth separation chemistry.

Molecular Formula DyH3O3
Molecular Weight 213.52 g/mol
CAS No. 1308-85-6
Cat. No. B072153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium trihydroxide
CAS1308-85-6
SynonymsDy(OH)3
dysprosium(III) hydroxide
Molecular FormulaDyH3O3
Molecular Weight213.52 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Dy+3]
InChIInChI=1S/Dy.3H2O/h;3*1H2/q+3;;;/p-3
InChIKeyABEVUBXCYLEFPJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Trihydroxide (CAS 1308-85-6): Procurement-Grade Identity and In-Class Positioning


Dysprosium trihydroxide [Dy(OH)₃, CAS 1308-85-6] is a trivalent rare-earth hydroxide of the heavy lanthanide series, crystallising in a hexagonal P6₃/m structure and exhibiting paramagnetic behaviour governed by the 4f⁹ electronic configuration of Dy³⁺ [1]. As a member of the Ln(OH)₃ family (Ln = Gd–Er), it serves as a precursor to dysprosium oxide (Dy₂O₃) via a two-stage thermal decomposition pathway (Dy(OH)₃ → DyOOH → Dy₂O₃) and finds application in magnetocaloric refrigeration, T₂-weighted MRI contrast agents, and rare-earth separation chemistry [2][3]. Its procurement value derives not from generic rare-earth hydroxide chemistry but from quantifiable, comparator-validated differentiation in magnetic entropy change, proton relaxivity, and ferromagnetic ordering temperature relative to its nearest lanthanide hydroxide neighbours.

Why In-Class Rare-Earth Hydroxide Substitution Fails: The Dysprosium Trihydroxide Differentiation Problem


Generic substitution within the Ln(OH)₃ series is scientifically unsound because heavy lanthanide trihydroxides exhibit non-linear variation in key performance parameters across the Gd–Er row. Unlike earlier lanthanides whose magnetic and thermal properties follow smooth ionic-radius trends, Dy(OH)₃ occupies a singular position where the 4f⁹ electronic configuration maximises the magnetocaloric effect per unit mass at temperatures relevant for hydrogen liquefaction (∼20 K), outperforming both its immediate neighbours Tb(OH)₃ and Ho(OH)₃ in magnetic entropy change [1]. Simultaneously, Dy(OH)₃ nanorods deliver a proton transverse relaxivity (r₂ = 181.57 s⁻¹ mM⁻¹ at 1.5 T) that exceeds that of isochemical dysprosium oxide nanoparticles by nearly threefold, a morphology–property relationship not replicable by substituting other Ln(OH)₃ phases [2]. The ferromagnetic ordering temperature of Dy(OH)₃ (3.48 K) is intermediate between those of Tb(OH)₃ (3.71 K) and Ho(OH)₃ (2.54 K), ruling out simple interpolation for applications requiring a precise Curie point [3]. These discontinuities mean that selecting a cheaper or more available lanthanide hydroxide without empirical benchmarking risks catastrophic underperformance in magnetocaloric, imaging, or low-temperature magnetic device contexts.

Dysprosium Trihydroxide (CAS 1308-85-6): Quantified Differentiation Evidence Against Closest Analogs


Magnetic Entropy Change (−ΔSₘ) of Dy(OH)₃ Versus Gd(OH)₃ and Other Ln(OH)₃ Series Members for Cryogenic Magnetocaloric Refrigeration

Dy(OH)₃ exhibits a magnetic entropy change (−ΔSₘ) of 33.4 J kg⁻¹ K⁻¹ at 12 K for a 5–0 T field change, which is the highest reported among the Ln(OH)₃ (Ln = Gd–Er) series [1]. At 20 K, Dy(OH)₃ maintains −ΔSₘ = 28.0 J kg⁻¹ K⁻¹ for a 5–0 T field change, described as the largest entropy change per weight reported for any magnetocaloric material at 20 K for this field change [1]. In contrast, Gd(OH)₃, the most widely studied lanthanide hydroxide for magnetocaloric applications, exhibits lower −ΔSₘ values across the same temperature range; the study explicitly notes that while Tb(OH)₃ and Ho(OH)₃ maintain 'respectable performance over a 4–20 K temperature range, Dy(OH)₃ shows an even larger magnetic entropy change' [1]. The peak magnetocaloric temperature of Dy(OH)₃ aligns with the boiling point of hydrogen (∼20 K), a coincidence not shared by the other series members, making it uniquely suited for magnetic hydrogen liquefaction cycles [1].

Magnetocaloric materials Cryogenic refrigeration Hydrogen liquefaction

Proton Transverse Relaxivity (r₂) of Dy(OH)₃ Nanorods Versus Dysprosium Oxide Nanoparticles as T₂ MRI Contrast Agents

Dysprosium hydroxide nanorods (20 × 300 nm) exhibit a transverse proton relaxivity r₂ = 181.57 s⁻¹ mM⁻¹ at 1.5 T and room temperature, which is 2.79-fold higher than the r₂ = 65.04 s⁻¹ mM⁻¹ measured for d-glucuronic acid-coated ultrasmall dysprosium oxide nanoparticles (dₐᵥg = 3.2 nm) under identical conditions [1]. Both materials display negligible longitudinal relaxivity (r₁ ≈ 0), satisfying the ideal condition for T₂-specific MR contrast. The r₂ of Dy(OH)₃ nanorods is predicted to increase further at higher applied magnetic fields due to unsaturated magnetisation at room temperature [1]. In vivo 3 T T₂ MR imaging of mouse liver confirmed clear negative contrast enhancement for Dy(OH)₃ nanorods, with no in vitro cytotoxicity observed up to 100 µM Dy concentration for either formulation [1]. This represents the first report of MR imaging properties of dysprosium hydroxide nanorods [1].

T₂ MRI contrast agents Dysprosium nanomaterials Proton relaxivity

Ferromagnetic Ordering Temperature (Tc) of Dy(OH)₃ in Direct Comparison with Tb(OH)₃ and Ho(OH)₃

Specific heat measurements on hydrothermally crystallised powder samples reveal sharp paramagnetic-to-ferromagnetic phase transitions at Tc = 3.71 K for Tb(OH)₃, Tc = 3.48 K for Dy(OH)₃, and Tc = 2.54 K for Ho(OH)₃ [1]. The single-spin reversal energy Δ₀ at T = 0 K was determined as 8.8 ± 0.3 K for Dy(OH)₃, compared to 8.4 ± 0.3 K for Tb(OH)₃ and an indeterminate value for Ho(OH)₃ [1]. The calculated magnetic dipole contribution (Δ₀)ₐᵢₚ = 13.3 K for Dy(OH)₃ exceeds the experimental Δ₀, indicating that ordering in Dy(OH)₃ is predominantly but not exclusively dipolar, similar to Tb(OH)₃ where (Δ₀)ₐᵢₚ = 11.8 K [1]. This systematic variation in Tc across the Tb–Dy–Ho triad demonstrates that Dy(OH)₃ occupies a distinct, non-interpolable magnetic parameter space.

Magnetic phase transitions Low-temperature physics Rare-earth hydroxide magnetism

Thermal Decomposition Onset Temperature of Dy(OH)₃ Versus La(OH)₃: Implications for Oxide Precursor Selection

Dy(OH)₃ undergoes the first-stage dehydration to DyOOH at 299.8 °C, followed by conversion to Dy₂O₃ at 386.6 °C [1]. In comparison, La(OH)₃ decomposes to LaOOH at temperatures above 330 °C, with complete conversion to La₂O₃ occurring at approximately 600 °C [2]. The approximately 30 °C lower onset temperature for Dy(OH)₃ dehydration is consistent with the lanthanide contraction trend—smaller ionic radius of Dy³⁺ (0.912 Å, CN=6) versus La³⁺ (1.032 Å, CN=6) weakens the Ln–OH bond, facilitating earlier decomposition [3]. This difference has practical consequences: calcination of Dy(OH)₃ to Dy₂O₃ can be achieved at lower furnace temperatures or shorter dwell times than for lighter lanthanide hydroxides, influencing energy cost and throughput in industrial oxide production.

Thermal decomposition Rare-earth oxide synthesis Precursor chemistry

Effective Magnetic Moment (μeff) of Dy(OH)₃ Among Rare-Earth Hydroxides: Paramagnetic Susceptibility Benchmarking

In a systematic study of RE hydroxides, oxalates, and dibutyl phosphates, the effective magnetic moment of Dy(OH)₃ was measured as μeff = 11.66 ± 0.27 μB, compared to μeff = 9.96 ± 0.22 μB for Tb(OH)₃, μeff = 3.94 ± 0.03 μB for Pr(OH)₃, and μeff = 3.44 ± 0.04 μB for Nd(OH)₃ [1]. The measured μeff for Dy(OH)₃ deviates by +9.5% from the theoretical Hund's rule value of μcal = 10.62 μB, whereas Tb(OH)₃ shows only +2.5% deviation, reflecting stronger crystal-field quenching effects on the Dy³⁺ 4f⁹ ground state [1]. The Curie–Weiss temperature for Dy(OH)₃ is θCW = −3.55 ± 0.01 K, indicating weak antiferromagnetic correlations at low temperature, significantly smaller in magnitude than θCW = −35.49 ± 0.15 K for Pr(OH)₃ [1]. All hydroxides in the study were mostly amorphous by XRD, establishing that the magnetic moment differences arise from intrinsic 4f electronic configuration rather than crystallinity differences [1].

Paramagnetic susceptibility Magnetic separation Rare-earth hydroxide characterisation

Dysprosium Trihydroxide (CAS 1308-85-6): Evidence-Backed Research and Industrial Application Scenarios


Magnetic Refrigerant for Hydrogen Liquefaction Cycles Operating Near 20 K

Dy(OH)₃ is the Ln(OH)₃ series member of choice for magnetocaloric hydrogen liquefaction, delivering a −ΔSₘ of 28.0 J kg⁻¹ K⁻¹ at 20 K for a 5 T field change—the highest per-weight entropy change reported at this temperature for any material at this field [1]. Its peak performance temperature aligns with the H₂ boiling point, enabling direct integration into magnetic cooling cycles without the need for cascaded multi-material stages. A maximum adiabatic temperature change of 8.4 K at 22.7 K further supports practical refrigeration cycle design [1].

T₂-Weighted MRI Contrast Agent Development Using Dy(OH)₃ Nanorods

Dy(OH)₃ nanorods (20 × 300 nm) provide an r₂ of 181.57 s⁻¹ mM⁻¹ at 1.5 T, a 2.79-fold enhancement over isochemical Dy₂O₃ nanoparticles (r₂ = 65.04 s⁻¹ mM⁻¹) [1]. Combined with negligible r₁ and no in vitro cytotoxicity up to 100 µM Dy, Dy(OH)₃ nanorods are the preferred dysprosium nanomaterial morphology for high-sensitivity T₂-weighted MR imaging at fields ≥3 T, where their r₂ is expected to increase further due to unsaturated magnetisation [1].

Low-Temperature Magnetic Device Calibration and Fundamental Magnetism Studies

With a precisely measured ferromagnetic Curie temperature of 3.48 K and a single-spin reversal energy Δ₀ = 8.8 ± 0.3 K, Dy(OH)₃ serves as a well-characterised reference material within the Tb(OH)₃ (Tc = 3.71 K) to Ho(OH)₃ (Tc = 2.54 K) magnetic ordering range [1]. Its predominantly dipolar ordering mechanism (Δ₀)ₐᵢₚ = 13.3 K vs. experimental Δ₀ = 8.8 K) makes it a model system for testing theories of dipolar ferromagnetism in insulating hydroxides [1].

Precursor for Energy-Efficient Dy₂O₃ Nanoparticle and Thin-Film Synthesis

The first-stage decomposition of Dy(OH)₃ to DyOOH at 299.8 °C—at least 30 °C lower than the corresponding La(OH)₃ decomposition—enables lower-temperature calcination routes to Dy₂O₃ [1][2]. This is particularly advantageous when Dy₂O₃ must be deposited or crystallised on temperature-sensitive substrates (e.g., polymer films, semiconductor heterostructures) or when minimising thermal budget in multi-step device fabrication. Additionally, hydrothermal synthesis of Dy(OH)₃ nanorods and nanotubes provides morphology-controlled precursors that retain their shape upon conversion to Dy₂O₃, a capability not directly transferable to other lanthanide hydroxide systems without re-optimisation [3].

Quote Request

Request a Quote for Dysprosium trihydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.